molecular formula C14H17NO B2915512 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one CAS No. 2224288-08-6

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one

Cat. No.: B2915512
CAS No.: 2224288-08-6
M. Wt: 215.296
InChI Key: IDIFEYWISBSSPQ-UHFFFAOYSA-N
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Description

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactam structures known for their diverse biological activities

Preparation Methods

The synthesis of 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, phenylacetylene, and a suitable azetidinone precursor.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the azetidinone ring.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.

Chemical Reactions Analysis

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-13(16)15-10-14(4-2,11-15)12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIFEYWISBSSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)C=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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